molecular formula C18H22N2O6 B129122 N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester CAS No. 519186-55-1

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Cat. No. B129122
M. Wt: 362.4 g/mol
InChI Key: CAQVWXISGZMXAI-UHFFFAOYSA-N
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Description

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (NC6-AME) is a novel melatonin derivative, synthesized through a process of carboxylation and acetylation, and is one of the most widely studied melatonin derivatives due to its potential applications in medicine and research. NC6-AME has recently been found to have a wide range of biochemical and physiological effects, and is being further studied for its potential use in a variety of scientific and medical applications.

Scientific Research Applications

Antioxidant and Neuroprotection

Melatonin has been explored for its potential in treating central nervous system disorders, especially stroke. Its effectiveness as a free radical scavenger and antioxidant makes it a candidate for neuroprotective therapies. Research has focused on exogenous melatonin delivery, pineal gland grafting, and melatonin-mediated stem cell therapy, all of which are still under investigation for safety and efficacy (Watson et al., 2016).

Plant Growth and Development

Studies have shown that melatonin influences the flowering of plants like Chenopodium rubrum, suggesting a role in plant photoperiodism. It affects early stages of photoperiodic flower induction and development, although its impact on circadian rhythms in this context is not significant (Kolar et al., 2003).

Abiotic Stress Tolerance in Plants

Melatonin has been used to enhance astaxanthin biosynthesis in microalgae under stress, suggesting its role in abiotic stress tolerance. It interacts with secondary messengers like nitric oxide and salicylic acid, indicating its physiological role in response to stress in organisms like Haematococcus pluvialis (Ding et al., 2018).

Anticancer Properties

Research has documented melatonin's beneficial effects in various cancers, including liver cancer. It has been shown to inhibit carcinogenesis and improve treatment options for primary liver tumors, affecting oxidative stress, proliferation, angiogenesis, and immune system response (Fernández-Palanca et al., 2021).

Mitigating Mitochondrial Malfunction

Melatonin has been proposed as a protective agent in conditions like Parkinson's, Alzheimer's, and cancer, due to its ability to control apoptosis and mitigate mitochondrial dysfunction. It enhances mitochondrial respiration and ATP synthesis, reducing oxidative damage in mitochondria (León et al., 2005).

Enhancing Salt Stress Tolerance in Plants

In maize seedlings, exogenous melatonin application has been shown to enhance salt stress tolerance. It activates antioxidant enzymes and protects photosynthetic activity under stress, demonstrating its potential in improving crop resilience to environmental stressors (Chen et al., 2018).

properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-6-acetyloxy-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-5-25-18(23)20-10-13(6-7-19-11(2)21)14-8-16(24-4)17(9-15(14)20)26-12(3)22/h8-10H,5-7H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVWXISGZMXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=CC(=C(C=C21)OC(=O)C)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458169
Record name AGN-PC-0NHC6D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

CAS RN

519186-55-1
Record name Ethyl 3-[2-(acetylamino)ethyl]-6-(acetyloxy)-5-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519186-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NHC6D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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